![molecular formula C28H27N5O B5527726 (E)-1-[1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5527726.png)
(E)-1-[1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound that features a combination of indole, phenoxy, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon in a phenoxyethyl halide.
Formation of the Triazole Moiety: The triazole ring can be formed via a cyclization reaction involving an azide and an alkyne, often catalyzed by copper (Cu(I)) in a click chemistry approach.
Final Coupling: The final step involves coupling the triazole moiety to the indole core, typically through a condensation reaction with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenoxy moieties, using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the triazole ring, potentially using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxyethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the indole and phenoxy moieties.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenoxyethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as an antifungal and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for understanding disease mechanisms and developing new therapies.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its antifungal and anticancer properties are of particular interest, and it may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-[1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. In antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but they likely include interactions with enzymes and receptors critical to cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine shares structural similarities with other indole-based compounds and triazole derivatives.
- Compounds such as indole-3-carbinol and 1,2,4-triazole exhibit similar chemical properties and biological activities.
Uniqueness
- The combination of indole, phenoxy, and triazole moieties in a single molecule is unique and provides a distinct set of chemical and biological properties.
- This compound’s ability to undergo a variety of chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
(E)-1-[1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O/c1-28(2,23-8-4-3-5-9-23)24-12-14-25(15-13-24)34-17-16-32-19-22(18-31-33-20-29-30-21-33)26-10-6-7-11-27(26)32/h3-15,18-21H,16-17H2,1-2H3/b31-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMPUIGLVJRCNG-FDAWAROLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN3C=C(C4=CC=CC=C43)C=NN5C=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN3C=C(C4=CC=CC=C43)/C=N/N5C=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
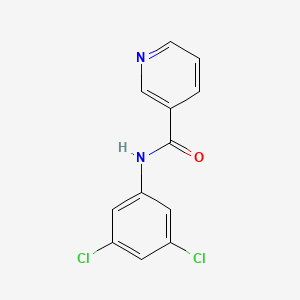
![Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate](/img/structure/B5527653.png)
![5,6-Dimethyl-4-[(4-nitrophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B5527659.png)
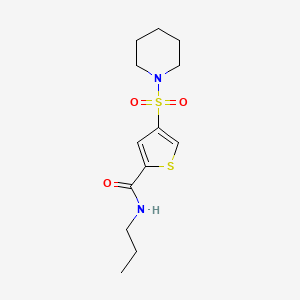
![4,7,8-Trimethyl-6-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B5527674.png)
![N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5527696.png)
![2-amino-N-(3,5-difluoro-4-methoxybenzyl)-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5527704.png)
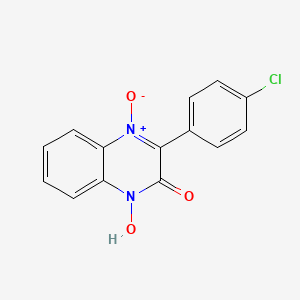
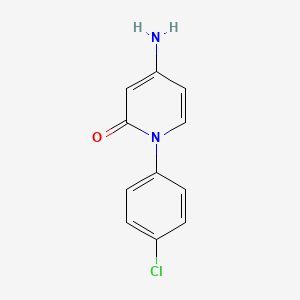
![3-(1-methylbutyl)-8-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527734.png)
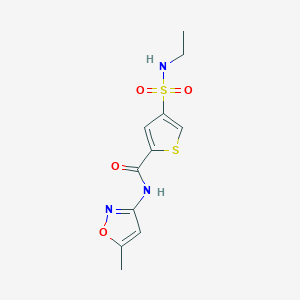
![1-benzyl-3-chloro-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5527742.png)
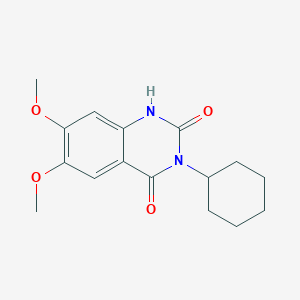
![N-(4-PHENOXYPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE](/img/structure/B5527764.png)
